

# Discovery and Synthesis of SCH 527123: A Technical Guide

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## Compound of Interest

Compound Name: CXCR2 antagonist 8

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## Abstract

SCH 527123, also known as Navarixin or MK-7123, is a potent and orally bioavailable small-molecule antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors play a pivotal role in the inflammatory cascade, primarily by mediating the trafficking of neutrophils to sites of inflammation. Dysregulated CXCR1/2 signaling is implicated in a variety of inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with SCH 527123, intended for professionals in the field of drug discovery and development.

## Discovery

The discovery of SCH 527123 was the result of a focused medicinal chemistry effort aimed at identifying potent, orally bioavailable antagonists for the CXCR1 and CXCR2 receptors. The starting point for the discovery program was a lead compound, a cyclobutenedione derivative, which showed modest activity. Through systematic structure-activity relationship (SAR) studies, researchers at Schering-Plough Research Institute optimized this lead to enhance its potency and pharmacokinetic properties.<sup>[1]</sup>

The key structural modification that led to the discovery of SCH 527123 was the introduction of a 2-hydroxy-N,N-dimethylbenzamide group and an (R)-1-(5-methylfuran-2-yl)propylamino side

chain to the cyclobutenedione core.<sup>[1]</sup> This specific combination of substituents resulted in a compound with exceptional potency against both CXCR1 and CXCR2, coupled with good oral bioavailability in preclinical species.<sup>[1]</sup>

## Synthesis

The chemical name for SCH 527123 is 2-hydroxy-N,N-dimethyl-3-{2-[[*(R)*]-1-(5-methylfuran-2-yl)propyl]amino}-3,4-dioxocyclobut-1-enylamino}benzamide.<sup>[1]</sup> The synthesis of SCH 527123 involves a multi-step process. A key strategic element is the preparation of the chiral amine intermediate, (*R*)-1-(5-methylfuran-2-yl)propan-1-amine. More recently, a greener chemo-enzymatic approach has been developed for the synthesis of this key intermediate, utilizing transaminases to achieve high enantiomeric excess.

While the full, detailed synthetic route is proprietary, the general scheme involves the coupling of the chiral amine with a suitably substituted cyclobutenedione precursor, followed by the introduction of the 2-hydroxy-N,N-dimethylbenzamide moiety.

## Mechanism of Action

SCH 527123 functions as a potent, selective, and allosteric antagonist of the CXCR1 and CXCR2 receptors.<sup>[2][3]</sup> As an allosteric modulator, it binds to a site on the receptor that is distinct from the binding site of the endogenous chemokine ligands, such as interleukin-8 (IL-8 or CXCL8) and GRO $\alpha$  (CXCL1).<sup>[2][4]</sup> This binding induces a conformational change in the receptor that prevents its activation, even in the presence of high concentrations of the natural ligands.<sup>[2]</sup> This insurmountable antagonism is a key feature of its pharmacological profile.

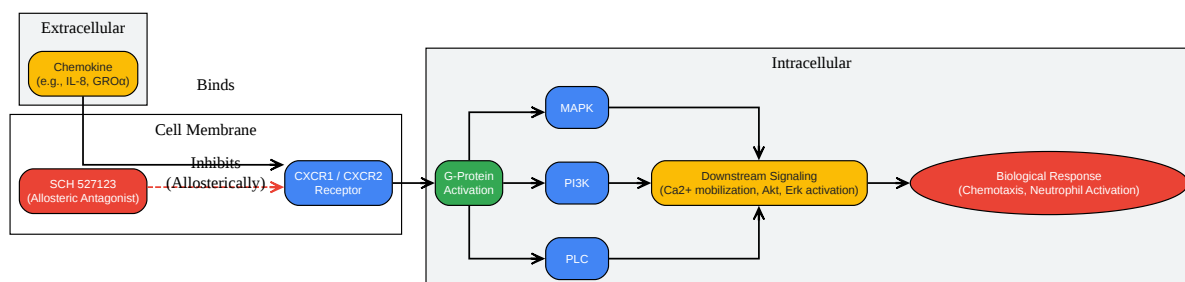
## Signaling Pathways

CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon activation by their chemokine ligands, trigger a cascade of intracellular signaling events. These pathways are crucial for mediating the biological effects of these receptors, primarily neutrophil chemotaxis and activation. SCH 527123, by preventing receptor activation, effectively blocks these downstream signaling pathways.

The primary signaling pathways initiated by CXCR1/2 activation involve the coupling to heterotrimeric G proteins, leading to the activation of several downstream effectors, including:

- Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of PKC.
- Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is critical for cell survival and migration.
- Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (Erk) Pathway: This pathway is involved in cell proliferation and differentiation.

The following diagram illustrates the logical flow of the CXCR1/2 signaling pathway that is inhibited by SCH 527123.





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## References

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